Apigenin 5-O-beta-D-glucopyranoside; Apigenin 5-O-beta-D-glucoside; Apigenin 5-glucoside; Apigenin 5-beta-D-glucopyranoside
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Description
Apigenin 5-O-beta-D-glucopyranoside; Apigenin 5-O-beta-D-glucoside; Apigenin 5-glucoside; Apigenin 5-beta-D-glucopyranoside is a useful research compound. Its molecular formula is C21H20O10 and its molecular weight is 432.4 g/mol. The purity is usually 95%.
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Biological Activity
Apigenin 5-O-beta-D-glucopyranoside, also known as Apigenin 5-O-beta-D-glucoside or Apigenin 5-glucoside, is a flavonoid glycoside derived from apigenin, a compound prevalent in various fruits and vegetables. This article explores the biological activities associated with this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Apigenin 5-O-beta-D-glucopyranoside has the molecular formula C21H20O10 and a molecular weight of 432.38 g/mol. Its structure consists of an apigenin backbone with a glucose moiety attached at the 5-position, enhancing its solubility and bioavailability compared to its aglycone counterpart (apigenin) .
Biological Activities
1. Antioxidant Properties
Apigenin 5-O-beta-D-glucopyranoside exhibits significant antioxidant activity. It scavenges reactive oxygen species (ROS) and reduces malondialdehyde (MDA) levels, thereby enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase (GSH-Px) . This property is crucial for mitigating oxidative stress-related disorders.
2. Anti-inflammatory Effects
The compound has been shown to modulate inflammatory pathways, particularly by regulating the NF-κB signaling pathway. By inhibiting this pathway, apigenin can decrease the production of pro-inflammatory cytokines, making it a candidate for managing inflammatory diseases .
3. Anticancer Activity
Apigenin 5-O-beta-D-glucopyranoside has demonstrated potential in cancer therapy through several mechanisms:
- Induction of Apoptosis : It promotes apoptosis in various cancer cell lines by activating apoptotic pathways and inhibiting cell proliferation .
- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, particularly in breast and colon cancer models .
- Inhibition of Metastasis : It suppresses cell migration and invasion, which are critical steps in cancer metastasis .
4. Neuroprotective Effects
Research indicates that apigenin can protect neuronal cells from oxidative damage and may improve cognitive functions. In animal models, it has been associated with reduced amyloid plaque formation and improved memory performance .
Study 1: Cancer Cell Lines
A study comparing apigenin with its glucosylated form (apigenin-7-O-glucoside) revealed that both compounds effectively reduced cell viability in HCT116 colon cancer cells. However, apigenin-7-O-glucoside was more potent at lower concentrations, suggesting enhanced efficacy due to glycosylation .
Study 2: Doxorubicin-Induced Oxidative Stress
In a model of doxorubicin-induced oxidative injury, apigenin significantly restored SOD activity and reduced ROS levels compared to untreated controls. This indicates its protective role against chemotherapy-induced oxidative damage .
The biological activities of apigenin 5-O-beta-D-glucopyranoside can be attributed to several key mechanisms:
- Antioxidant Mechanism : Direct scavenging of free radicals and upregulation of antioxidant enzymes.
- Regulation of Signaling Pathways : Modulation of NF-κB and AMPK pathways influences inflammation and cellular stress responses.
- Interaction with Cellular Targets : Binding to various proteins involved in cell cycle regulation and apoptosis enhances its anticancer effects .
Summary Table of Biological Activities
Properties
IUPAC Name |
7-hydroxy-2-(4-hydroxyphenyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c22-8-16-18(26)19(27)20(28)21(31-16)30-15-6-11(24)5-14-17(15)12(25)7-13(29-14)9-1-3-10(23)4-2-9/h1-7,16,18-24,26-28H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPMFULXUJZHFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.